(5Z)-3-(2-methylphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one
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Overview
Description
This compound belongs to the class of organic compounds known as thiazolidines . Thiazolidines are compounds containing a thiazolidine moiety, which is a five-membered ring with two carbon atoms, two nitrogen atoms, and one sulfur atom. The specific substitutions on this ring in the given compound suggest that it may have unique properties compared to other thiazolidines.
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, includes a thiazolidine ring with various substitutions. These include a 2-methylphenyl group, a sulfanylidene group, and a (3,4,5-trimethoxyphenyl)methylidene group . These groups are likely to influence the compound’s physical and chemical properties.Chemical Reactions Analysis
Again, without specific studies or data on this compound, it’s difficult to provide a detailed analysis of its chemical reactions. Thiazolidines, in general, can participate in a variety of chemical reactions, particularly those involving the ring structure .Scientific Research Applications
Antimicrobial Applications
Thiazolidin-4-one derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds have shown promising activity against various microorganisms, indicating their potential as antimicrobial agents. For example, Gouda et al. (2010) synthesized certain thiazolidinone, thiazoline, and thiophene derivatives that exhibited significant antimicrobial activities, suggesting their utility in developing new antimicrobial agents (Gouda, Berghot, Shoeib, & Khalil, 2010).
Anticancer and Antiproliferative Activities
Novel thiazolidine-2,4-dione derivatives have been synthesized and tested for their antiproliferative activity against various human cancer cell lines. Chandrappa et al. (2008) reported the synthesis of novel 5-(4-methyl-benzylidene)-thiazolidine-2,4-dione derivatives that exhibited potent antiproliferative activity on carcinoma cell lines, indicating their potential in cancer therapy (Chandrappa, Prasad, Vinaya, Kumar, Thimmegowda, & Rangappa, 2008).
Corrosion Inhibition
Thiazolidinedione derivatives have been investigated for their corrosion inhibition properties. Yadav et al. (2015) explored two thiazolidinedione derivatives as inhibitors for mild steel corrosion in hydrochloric acid solutions. Their study indicated that these compounds could effectively inhibit corrosion, making them useful in industrial applications (Yadav, Behera, Kumar, & Yadav, 2015).
Photophysical Properties
The photophysical properties of thiazoles, including derivatives similar to the query compound, have been studied to understand their potential in material science applications. Murai, Furukawa, & Yamaguchi (2018) investigated 5-amino-2-(4-methylsulfanylphenyl)thiazoles and elucidated the effects of sulfur-containing functional groups on their electronic structures. Their research contributes to the development of fluorescent molecules for sensing and biomolecular sciences (Murai, Furukawa, & Yamaguchi, 2018).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(5Z)-3-(2-methylphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4S2/c1-12-7-5-6-8-14(12)21-19(22)17(27-20(21)26)11-13-9-15(23-2)18(25-4)16(10-13)24-3/h5-11H,1-4H3/b17-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFDCRNBQDCZQKN-BOPFTXTBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N2C(=O)/C(=C/C3=CC(=C(C(=C3)OC)OC)OC)/SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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